![molecular formula C11H11FN2O B6358443 3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1092305-53-7](/img/structure/B6358443.png)
3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Description
This compound is a derivative of pyrazolone, a class of organic compounds characterized by a 5-membered aromatic ring . It contains an ethyl group and a fluorophenyl group attached to the pyrazolone core .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-membered pyrazolone ring, with an ethyl group and a fluorophenyl group attached . The fluorophenyl group is an aromatic ring with a fluorine atom, contributing to the compound’s reactivity .Chemical Reactions Analysis
As a pyrazolone derivative, this compound is likely to undergo reactions typical of this class of compounds . These can include nucleophilic substitution reactions at the carbonyl group, as well as reactions at the aromatic ring .Future Directions
The future directions for research on this compound could include further exploration of its synthesis and characterization, as well as investigation of its potential biological activities . Given the wide range of activities exhibited by other pyrazolone derivatives, this compound could have potential applications in various areas of medicinal chemistry .
properties
IUPAC Name |
5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCAATBAQVGHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one |
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